molecular formula C17H18ClFN6O B3103654 5-Chloro-N2-(4-fluorobenzyl)-N4-(5-isopropoxy-1H-pyrazol-3-YL)pyrimidine-2,4-diamine CAS No. 1447605-97-1

5-Chloro-N2-(4-fluorobenzyl)-N4-(5-isopropoxy-1H-pyrazol-3-YL)pyrimidine-2,4-diamine

Cat. No. B3103654
CAS RN: 1447605-97-1
M. Wt: 376.8 g/mol
InChI Key: BMSPVRYVSBMROW-UHFFFAOYSA-N
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Description

5-Chloro-N2-(4-fluorobenzyl)-N4-(5-isopropoxy-1H-pyrazol-3-YL)pyrimidine-2,4-diamine is a useful research compound. Its molecular formula is C17H18ClFN6O and its molecular weight is 376.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.1214651 g/mol and the complexity rating of the compound is 426. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • A study by Gorle et al. (2016) reported the synthesis of a series of pyrimidine derivatives, which were evaluated for their larvicidal activity. The compounds showed significant activity against third instar larvae, indicating potential applications in controlling mosquito populations and studying insecticide mechanisms Gorle et al., 2016.

Structural Characterization and Applications

  • Bunker et al. (2010) described the synthesis and structural characterization of a pyrazolo-pyrimidine compound. The study provided insights into the molecular geometry and potential applications in understanding the structural basis of biological activity Bunker et al., 2010.

Potential Anticancer Activity

  • Hammam et al. (2005) synthesized a series of fluoro-substituted benzo[b]pyran compounds, including pyrazole and pyrimidine derivatives, which were evaluated for their anti-lung cancer activity. This research highlights the potential of fluorinated pyrimidines in developing new anticancer agents Hammam et al., 2005.

Antipsychotic Potential

  • Wise et al. (1987) explored a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols as novel potential antipsychotic agents. This research demonstrates the therapeutic potential of pyrazole-pyrimidine derivatives in the treatment of psychiatric disorders Wise et al., 1987.

Antiviral Properties

  • Munier-Lehmann et al. (2015) developed a series of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines with notable antiviral properties, targeting the inhibition of the cellular dihydroorotate dehydrogenase (DHODH). This work contributes to the understanding of pyrazolo-pyrimidine derivatives as potential antiviral agents Munier-Lehmann et al., 2015.

properties

IUPAC Name

5-chloro-2-N-[(4-fluorophenyl)methyl]-4-N-(3-propan-2-yloxy-1H-pyrazol-5-yl)pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN6O/c1-10(2)26-15-7-14(24-25-15)22-16-13(18)9-21-17(23-16)20-8-11-3-5-12(19)6-4-11/h3-7,9-10H,8H2,1-2H3,(H3,20,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSPVRYVSBMROW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NNC(=C1)NC2=NC(=NC=C2Cl)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401113608
Record name 2,4-Pyrimidinediamine, 5-chloro-N2-[(4-fluorophenyl)methyl]-N4-[5-(1-methylethoxy)-1H-pyrazol-3-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401113608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1447605-97-1
Record name 2,4-Pyrimidinediamine, 5-chloro-N2-[(4-fluorophenyl)methyl]-N4-[5-(1-methylethoxy)-1H-pyrazol-3-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1447605-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Pyrimidinediamine, 5-chloro-N2-[(4-fluorophenyl)methyl]-N4-[5-(1-methylethoxy)-1H-pyrazol-3-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401113608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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